

# An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Methoxyquinoline

Cat. No.: B018371

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of **6-methoxyquinoline-4-carbaldehyde**. This compound serves as a key intermediate in the synthesis of various biologically active molecules, making its thorough characterization essential for research and development in medicinal chemistry.

## Spectroscopic Data

While experimentally obtained spectra for **6-methoxyquinoline-4-carbaldehyde** are not readily available in public databases, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.<sup>[1]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR)

Proton	Expected Chemical Shift (ppm)
Aldehyde (-CHO)	9.5 - 10.5
Aromatic (Quinoline Ring)	7.0 - 9.0
Methoxy (-OCH <sub>3</sub> )	3.8 - 4.2

**<sup>13</sup>C NMR (Carbon-13 NMR)**

Carbon	Expected Chemical Shift (ppm)
Aldehyde (C=O)	190 - 200
Aromatic (Quinoline Ring)	110 - 160
Methoxy (-OCH <sub>3</sub> )	55 - 65

**Infrared (IR) Spectroscopy**

Functional Group	Expected Absorption Band (cm <sup>-1</sup> )
C=O Stretch (Aldehyde)	1680 - 1710
C-H Stretch (Aldehyde)	2700 - 2850 (often two bands)
C=C Stretch (Aromatic)	1500 - 1600
C-O Stretch (Methoxy)	1000 - 1300
C-H Bending (Aromatic)	750 - 900

**Mass Spectrometry (MS)**

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.<sup>[2]</sup> Predicted mass-to-charge ratios (m/z) for various adducts are listed below.<sup>[1]</sup>

Adduct	Predicted m/z
[M+H] <sup>+</sup>	188.07060
[M+Na] <sup>+</sup>	210.05254
[M-H] <sup>-</sup>	186.05604
[M+NH <sub>4</sub> ] <sup>+</sup>	205.09714
[M+K] <sup>+</sup>	226.02648
[M] <sup>+</sup>	187.06277

## Experimental Protocols

### Synthesis of 6-Methoxyquinoline-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of **6-methoxyquinoline**.

Materials:

- **6-Methoxyquinoline**
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Sodium hydrogen carbonate solution
- Water

Procedure:

- In a two-necked round-bottom flask cooled to  $0^\circ\text{C}$ , add N,N-dimethylformamide (0.1195 mol, 9.2 mL).[\[2\]](#)
- Slowly add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise with constant stirring over 30 minutes to form the Vilsmeier reagent.[\[2\]](#)
- To this mixture, add **6-methoxyquinoline** (0.1173 mol).[\[2\]](#)
- Heat the reaction mixture on a water bath for 4 hours.[\[2\]](#)
- After cooling, pour the reaction mixture into an excess of water.[\[2\]](#)
- Neutralize the mixture with a sodium hydrogen carbonate solution.[\[2\]](#)
- The precipitated product, **6-methoxyquinoline-4-carbaldehyde**, can be collected by filtration, washed with water, and purified by recrystallization.[\[2\]](#)

## Spectroscopic Analysis Protocols

The following are generalized methodologies for the spectroscopic analysis of **6-methoxyquinoline-4-carbaldehyde**.

### NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).[\[1\]](#)
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for <sup>1</sup>H NMR and 100 MHz or higher for <sup>13</sup>C NMR.[\[3\]](#)
- <sup>1</sup>H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 0-12 ppm.
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C spectrum with a spectral width of approximately 0-220 ppm.

### IR Spectroscopy:

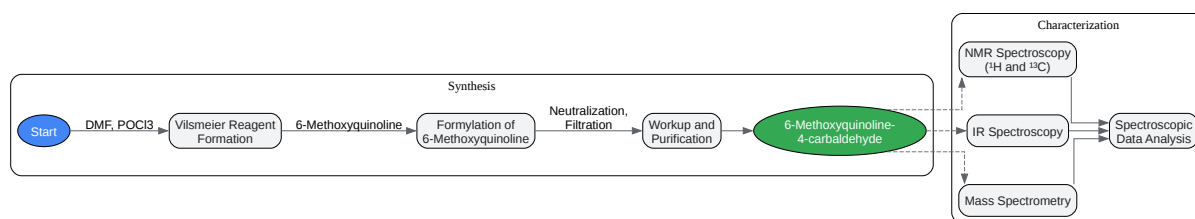
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[\[1\]](#)[\[3\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[\[1\]](#)
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>), after recording a background spectrum.[\[1\]](#)

### Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[\[1\]](#)
- Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source can be used.[\[1\]](#)

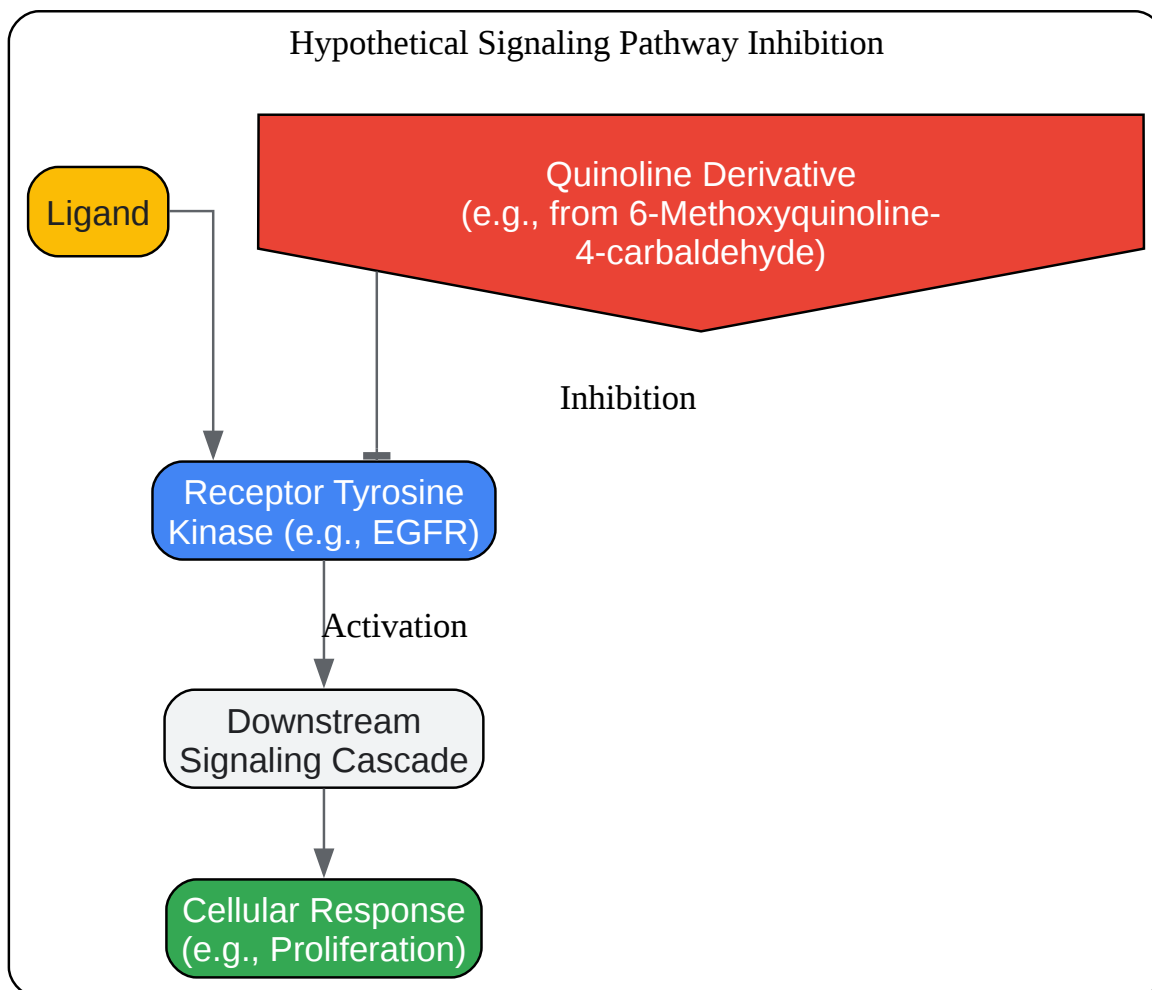
- Data Acquisition: Introduce the sample solution into the ESI source and scan over a relevant m/z range (e.g., 50-500 amu).<sup>[1]</sup>

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization.



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a signaling pathway.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]

- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 3. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018371#spectroscopic-data-for-6-methoxyquinoline-4-carbaldehyde>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)